molecular formula C24H25N5O5 B12163661 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B12163661
M. Wt: 463.5 g/mol
InChI Key: LHYLUGCBFNWESU-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzazepine core, a triazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine ring. Common reagents used in this step include acids or bases to facilitate the cyclization process.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Coupling Reactions: The final step involves coupling the benzazepine core with the triazole-containing phenyl acetamide moiety. This step may require the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological processes, leading to altered cellular functions.

    Signal Transduction Pathways: Modulation of signal transduction pathways, affecting cellular responses and gene expression.

Comparison with Similar Compounds

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Similar benzazepine core but lacks the triazole ring and phenyl acetamide moiety.

    ethyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate: Similar structure but with an ethyl ester group instead of the acetamide moiety.

The uniqueness of this compound lies in its combination of the benzazepine core, triazole ring, and phenyl acetamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H25N5O5/c1-32-14-21-26-24(28-27-21)16-5-4-6-18(9-16)25-22(30)13-29-8-7-15-10-19(33-2)20(34-3)11-17(15)12-23(29)31/h4-11H,12-14H2,1-3H3,(H,25,30)(H,26,27,28)

InChI Key

LHYLUGCBFNWESU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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